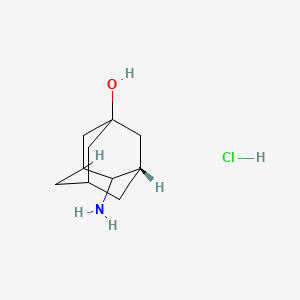![molecular formula C8H15NO7 B592438 2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid CAS No. 60644-20-4](/img/structure/B592438.png)
2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid
描述
2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid is a compound that consists of a mixture of diastereomers of fructosyl glycine. This compound is often used in biochemical and proteomics research due to its unique properties and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fructosyl Glycine alpha/beta Mixture involves the reaction of fructose with glycine under controlled conditions. The reaction typically takes place in an aqueous medium at a slightly acidic pH to facilitate the formation of the glycosidic bond between fructose and glycine. The mixture of diastereomers is obtained due to the different spatial arrangements of the atoms around the glycosidic bond.
Industrial Production Methods
Industrial production of Fructosyl Glycine alpha/beta Mixture follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors where fructose and glycine are mixed under controlled temperature and pH conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired mixture of diastereomers.
化学反应分析
Types of Reactions
Fructosyl Glycine alpha/beta Mixture undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glycosidic bond can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycine derivatives.
科学研究应用
Fructosyl Glycine alpha/beta Mixture has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of various biochemical products and as a research tool in proteomics.
作用机制
The mechanism of action of Fructosyl Glycine alpha/beta Mixture involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable complexes with these targets, affecting their activity and function. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.
相似化合物的比较
Fructosyl Glycine alpha/beta Mixture can be compared with other similar compounds, such as:
Fructosyl Alanine: Similar in structure but contains alanine instead of glycine.
Fructosyl Serine: Contains serine instead of glycine.
Fructosyl Cysteine: Contains cysteine instead of glycine.
The uniqueness of Fructosyl Glycine alpha/beta Mixture lies in its specific interactions with biomolecules and its distinct diastereomeric composition, which can lead to different biological activities compared to its analogs.
属性
IUPAC Name |
2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO7/c10-4-2-16-8(15,7(14)6(4)13)3-9-1-5(11)12/h4,6-7,9-10,13-15H,1-3H2,(H,11,12)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWXBDYZZFSXIL-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCC(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101270881 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60644-20-4 | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60644-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-β-D-fructopyranos-1-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101270881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592356.png)



![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)





![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)



